molecular formula C14H11F2N3O3 B10969585 N-(2,4-difluorophenyl)-N'-(2-methyl-4-nitrophenyl)urea

N-(2,4-difluorophenyl)-N'-(2-methyl-4-nitrophenyl)urea

Cat. No.: B10969585
M. Wt: 307.25 g/mol
InChI Key: QUTJYKWVDDQSCH-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of fluorine and nitro groups in the compound’s structure often imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea typically involves the reaction of 2,4-difluoroaniline with 2-methyl-4-nitrophenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution of fluorine atoms can result in various substituted urea derivatives.

Scientific Research Applications

N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and nitro groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-(4-nitrophenyl)urea
  • N-(2,4-difluorophenyl)-N’-(2-methylphenyl)urea
  • N-(2-fluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea

Uniqueness

N-(2,4-difluorophenyl)-N’-(2-methyl-4-nitrophenyl)urea is unique due to the specific combination of fluorine and nitro groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H11F2N3O3

Molecular Weight

307.25 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-(2-methyl-4-nitrophenyl)urea

InChI

InChI=1S/C14H11F2N3O3/c1-8-6-10(19(21)22)3-5-12(8)17-14(20)18-13-4-2-9(15)7-11(13)16/h2-7H,1H3,(H2,17,18,20)

InChI Key

QUTJYKWVDDQSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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